molecular formula C13H16N2O5 B11963940 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione

5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B11963940
M. Wt: 280.28 g/mol
InChI Key: APKQJCVBKQBNRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

5-methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O5/c1-13(11(16)14-12(17)15-13)7-5-8(18-2)10(20-4)9(6-7)19-3/h5-6H,1-4H3,(H2,14,15,16,17)

InChI Key

APKQJCVBKQBNRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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